molecular formula C14H12BrN3O3 B299564 N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide

Cat. No. B299564
M. Wt: 350.17 g/mol
InChI Key: YIRKUJPOWKVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide, also known as 5-Br-4-(AOE)PNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has shown promising results in various scientific research applications. It has been used as a chemical probe to study the role of nicotinamide adenine dinucleotide (NAD+) in various biological processes. It has also been used to study the mechanism of action of various enzymes, including sirtuins and PARP1. Additionally, N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has been used in cancer research as a potential therapeutic agent.

Mechanism of Action

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide works by inhibiting the activity of various enzymes, including sirtuins and PARP1. Sirtuins are a family of enzymes that are involved in various biological processes, including aging, metabolism, and stress response. PARP1 is an enzyme that is involved in DNA repair. By inhibiting the activity of these enzymes, N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide can affect various cellular processes, including DNA repair, metabolism, and stress response.
Biochemical and Physiological Effects:
N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, which can affect various cellular processes. Additionally, N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has been shown to inhibit the activity of sirtuins and PARP1, which can affect various cellular processes, including DNA repair, metabolism, and stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in lab experiments is its specificity for sirtuins and PARP1. This allows researchers to study the role of these enzymes in various biological processes. Additionally, N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide has been shown to be cell-permeable, which allows for easy uptake by cells. One of the limitations of using N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in lab experiments is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations to avoid toxicity.

Future Directions

There are several future directions for the use of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in scientific research. One potential direction is the use of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in cancer research as a potential therapeutic agent. Another potential direction is the use of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide in the study of various cellular processes, including aging, metabolism, and stress response. Additionally, the development of more specific and potent inhibitors of sirtuins and PARP1 could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide involves a series of chemical reactions. The first step involves the reaction of 5-bromonicotinic acid with thionyl chloride to form 5-bromonicotinoyl chloride. The second step involves the reaction of 5-bromonicotinoyl chloride with 4-(2-amino-2-oxoethoxy)aniline to form N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide. The purity of the compound can be improved by recrystallization.

properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c15-10-5-9(6-17-7-10)14(20)18-11-1-3-12(4-2-11)21-8-13(16)19/h1-7H,8H2,(H2,16,19)(H,18,20)

InChI Key

YIRKUJPOWKVFEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OCC(=O)N

Origin of Product

United States

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